(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Molecular Weight : Approximately 119.12 g/mol

- IUPAC Name : (S)-2-(methylamino)butanoic acid hydrochloride

Molecular Structure Analysis

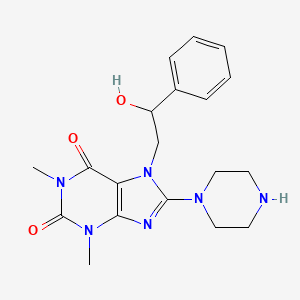

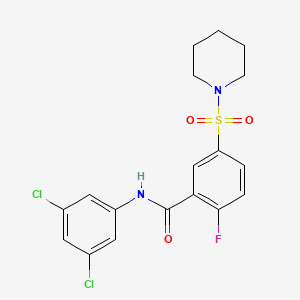

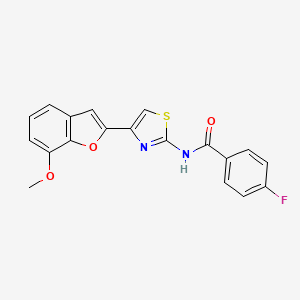

The molecular structure of (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride consists of a central carbon atom (chiral center) bonded to an amino group, a carboxylic acid group, and an aminooxy group. The dihydrochloride salt adds two chloride ions. The stereochemistry at the chiral center is (S)-configuration .

Chemical Reactions Analysis

- Derivatization : Prior to analysis, derivatization (e.g., with phenyl isothiocyanate or other reagents) may be necessary for improved detection and separation during chromatography .

Physical And Chemical Properties Analysis

科学研究应用

C4-Platform Chemicals

OSH serves as a valuable C4-platform compound with diverse applications:

These applications highlight the versatility and potential of O-Amino-L-homoserine dihydrochloride in biomanufacturing and chemical synthesis. If you’d like further details or explore additional applications, feel free to ask! 🌟

作用机制

Target of Action

O-Amino-L-homoserine dihydrochloride, also known as starbld0022481 or (2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride, is a derivative of L-Homoserine . L-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . Therefore, the primary targets of this compound are likely to be the enzymes involved in these biosynthetic pathways.

Mode of Action

For instance, the enzyme homoserine dehydrogenase, in association with NADPH, catalyzes a reversible reaction that interconverts L-aspartate-4-semialdehyde to L-homoserine . O-Amino-L-homoserine dihydrochloride might interact with these enzymes, potentially altering their function or regulation.

Biochemical Pathways

L-Homoserine is involved in several biochemical pathways, including the biosynthesis of methionine, threonine, and isoleucine . It is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might also participate in these pathways, potentially affecting the production of these essential amino acids.

Result of Action

coli in the presence of L-Homoserine identified a potent repression of locomotion-motility-chemotaxis process and of branched-chain amino acids synthesis . Given the structural similarity, O-Amino-L-homoserine dihydrochloride might have similar effects.

属性

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQSTQVJTPUGQN-QTNFYWBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(aminooxy)butanoic acid dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)

![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)